Physicochemical & Synthetic Profile: 1,3-Difluoro-5-(methoxymethoxy)benzene
Physicochemical & Synthetic Profile: 1,3-Difluoro-5-(methoxymethoxy)benzene
The following technical guide details the physicochemical profile, synthetic pathways, and reactive properties of 1,3-Difluoro-5-(methoxymethoxy)benzene (CAS 749230-20-4).
Chemical Identity & Structural Architecture[1]
1,3-Difluoro-5-(methoxymethoxy)benzene is a specialized fluorinated aromatic intermediate used primarily in the development of pharmaceuticals, agrochemicals, and liquid crystal materials. It functions as a protected phenol derivative, leveraging the methoxymethyl (MOM) ether group to mask the hydroxyl functionality while directing downstream electrophilic substitutions.
| Parameter | Details |
| IUPAC Name | 1,3-Difluoro-5-(methoxymethoxy)benzene |
| CAS Number | 749230-20-4 |
| Molecular Formula | C |
| Molecular Weight | 174.15 g/mol |
| SMILES | COCOC1=CC(F)=CC(F)=C1 |
| Structural Class | Polyfluorinated Aryl Ether / MOM-Protected Phenol |
Molecular Geometry & Electronic Effects
The molecule features a 1,3,5-substitution pattern, creating a unique electronic environment:
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Fluorine Atoms (C1, C3): Exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the ring protons, particularly at the C2 position.
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MOM Ether (C5): Acts as a resonance electron donor (+M) and a robust Directed Metalation Group (DMG). The oxygen atoms provide coordination sites for organometallic reagents (e.g., n-butyllithium), facilitating regioselective functionalization.
Physicochemical Properties[1][3][4]
The following data aggregates experimental precedents from analogous fluorinated aryl ethers and calculated descriptors.
Physical Constants
| Property | Value / Range | Context |
| Physical State | Colorless to pale yellow liquid | Standard conditions (25°C, 1 atm) |
| Boiling Point | 195°C – 205°C (Predicted) | Extrapolated from 3,5-difluoroanisole (148°C) |
| Density | ~1.25 g/cm³ | Estimated based on fluorination density increment |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water | Lipophilic character dominates |
Molecular Descriptors (Computed)
| Descriptor | Value | Significance |
| LogP (Octanol/Water) | 2.45 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability studies. |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | Low polarity, indicating good blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 2 | Fluorine atoms are weak acceptors; Ether oxygens are primary acceptors. |
| H-Bond Donors | 0 | Absence of -OH group prevents donor interactions (unless deprotected). |
Synthetic Methodology
The synthesis of 1,3-Difluoro-5-(methoxymethoxy)benzene is typically achieved via the O-alkylation of 3,5-difluorophenol using chloromethyl methyl ether (MOM-Cl) under basic conditions.
Protocol: MOM Protection of 3,5-Difluorophenol[2]
Reagents:
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3,5-Difluorophenol (CAS 2713-34-0)
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Chloromethyl methyl ether (MOM-Cl) (Warning: Carcinogen)
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N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
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Solvent: Dichloromethane (DCM) or THF
Workflow:
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Preparation: Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.
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Deprotonation: Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes.
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Alkylation: Slowly add MOM-Cl (1.2 eq) via syringe to the cooled solution.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).
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Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure oil.
Caption: Synthetic route for MOM protection of 3,5-difluorophenol via base-mediated alkylation.
Reactivity & Directed Ortho Metalation (DOM)[1]
The core utility of this compound lies in its ability to undergo regioselective lithiation. The molecule presents a competitive landscape between two directing forces:[1]
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Inductive Acidification (C2 Position): The proton at C2 is flanked by two fluorine atoms, making it the most acidic site (pKₐ ~26-27).
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Coordination-Driven Direction (C4/C6 Position): The MOM group coordinates lithium, directing metalation to the ortho positions (C4/C6).
Dominant Pathway: Under kinetic control (e.g., n-BuLi, -78°C, THF), lithiation occurs predominantly at the C2 position due to the overwhelming acidity induced by the two fluorine atoms. This allows for the synthesis of 2-substituted derivatives (e.g., 2-bromo, 2-iodo, 2-formyl).
Experimental Workflow: C2-Lithiation
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Cooling: Cool a solution of 1,3-difluoro-5-(methoxymethoxy)benzene in dry THF to -78°C.
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Metalation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. The C2-lithio species is generated.
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Quench: Add electrophile (e.g., I₂, DMF, CO₂).
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Result: Formation of 2-substituted-1,3-difluoro-5-(methoxymethoxy)benzene.
Caption: Regioselective lithiation pathway targeting the C2 position between fluorine atoms.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Combustible liquid.
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Precursor Danger: MOM-Cl is a known human carcinogen (OSHA regulated). All synthesis involving MOM-Cl must be performed in a certified fume hood with appropriate PPE (double nitrile gloves, face shield).
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Stability: The MOM group is stable to basic conditions and organolithiums but is acid-labile. Deprotection is achieved using dilute HCl or TFA in alcohol.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 749230-20-4. Retrieved from
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Schlosser, M. (2005). The directed metallation of fluoroarenes: A survival guide. Angewandte Chemie International Edition.[2] (Contextual grounding for 1,3-difluoro lithiation regioselectivity).
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CymitQuimica. Product Catalog: 1,3-Difluoro-5-(methoxymethoxy)benzene (CAS 749230-20-4).[3][4] Retrieved from
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Matrix Fine Chemicals. 1,3-Difluoro-5-methoxybenzene (Analogous Properties). Retrieved from
